An In-Depth Technical Guide to 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
An In-Depth Technical Guide to 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2-(methoxymethoxy)phenylboronic acid, a key building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind its synthesis, reactivity, and application, ensuring scientific integrity and empowering researchers in their experimental design.
Core Compound Identification and Properties
At the heart of numerous synthetic strategies lies the precisely functionalized phenylboronic acid. 3-Chloro-2-(methoxymethoxy)phenylboronic acid is a notable example, valued for its specific substitution pattern that allows for directed and selective cross-coupling reactions.
Chemical Abstract Service (CAS) Number: 1256355-47-1[1][2][3][4]
Molecular Formula: C₈H₁₀BClO₄[1]
Molecular Weight: 216.43 g/mol [5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | [2][4] |
| Synonyms | Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]- | [1] |
| Appearance | Typically a solid | [6] |
| Storage | Refrigerated, under inert atmosphere | [5] |
Strategic Importance: The Role of the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) ether in 3-Chloro-2-(methoxymethoxy)phenylboronic acid serves as a crucial protecting group for the phenolic hydroxyl group. This strategic protection is essential for preventing unwanted side reactions during synthesis and subsequent applications, particularly in metal-catalyzed cross-coupling reactions.
The MOM group is an acetal, which is stable under a wide range of conditions including basic, nucleophilic, and electrophilic environments, as well as in the presence of various oxidizing and reducing agents.[7][8] This stability is paramount when the boronic acid functionality is intended to be the reactive center. The MOM group is, however, sensitive to acidic conditions, allowing for its selective removal to unveil the phenol when desired.[4][7]
Deprotection of the MOM Group
Cleavage of the MOM ether is typically achieved through acid hydrolysis.[7] Common reagents for this deprotection include:
-
Hydrochloric acid in an alcohol solvent (e.g., methanol or ethanol).[7]
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane.[4]
-
Lewis acids, which can also facilitate the removal of the MOM group.[9]
A notable method for the rapid and selective deprotection of MOM ethers, even in the presence of other protecting groups, involves the use of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH).[10] This method has been shown to be effective for a variety of MOM ethers, including those of phenols.[10]
Synthesis and Mechanistic Considerations
The synthesis of 3-Chloro-2-(methoxymethoxy)phenylboronic acid is not explicitly detailed in publicly available literature. However, based on established methods for the preparation of substituted phenylboronic acids, a plausible synthetic route can be devised. The general approach involves the ortho-lithiation of a suitably substituted benzene ring, followed by quenching with a borate ester and subsequent hydrolysis.
A likely precursor for this synthesis is 1-bromo-3-chloro-2-(methoxymethoxy)benzene. The synthesis would proceed via a halogen-metal exchange followed by borylation.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
-
Protection of 2-Bromo-6-chlorophenol:
-
Dissolve 2-bromo-6-chlorophenol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting 1-bromo-2-chloro-3-(methoxymethoxy)benzene by column chromatography.
-
-
Borylation:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 1-bromo-2-chloro-3-(methoxymethoxy)benzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.
-
Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) and stir vigorously.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-2-(methoxymethoxy)phenylboronic acid. Further purification can be achieved by recrystallization or column chromatography.
-
Prime Application: The Suzuki-Miyaura Cross-Coupling Reaction
3-Chloro-2-(methoxymethoxy)phenylboronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry and materials science for the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A typical Suzuki-Miyaura coupling reaction using 3-Chloro-2-(methoxymethoxy)phenylboronic acid would involve a palladium catalyst, a base, and an aryl or vinyl halide or triflate as the coupling partner.
Exemplary Protocol for a Suzuki-Miyaura Coupling
-
Reactants:
-
3-Chloro-2-(methoxymethoxy)phenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, 3-Chloro-2-(methoxymethoxy)phenylboronic acid, the base, and the solvent.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
The presence of the chloro and MOM-protected hydroxyl groups on the boronic acid allows for further functionalization of the resulting biaryl product after the Suzuki-Miyaura coupling.
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the methylene protons of the MOM group, and the methyl protons of the MOM group. The boronic acid protons are often broad and may not be easily observed.
-
¹³C NMR: Would provide signals for each unique carbon atom in the molecule.
-
¹¹B NMR: Would show a characteristic signal for the boron atom, confirming the presence of the boronic acid functionality.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-O and C-O bonds.
Researchers synthesizing this compound should perform these analyses to confirm its identity and purity before use in subsequent reactions.
Safety and Handling
As with all laboratory chemicals, 3-Chloro-2-(methoxymethoxy)phenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials. The compound should be kept refrigerated in a tightly sealed container under an inert atmosphere.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Conclusion
3-Chloro-2-(methoxymethoxy)phenylboronic acid is a valuable and versatile building block in organic synthesis. Its utility is largely derived from its specific substitution pattern and the presence of the MOM protecting group, which allows for its effective use in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures. While specific synthesis and characterization data are not widely published, this guide provides a robust framework based on established chemical principles for its preparation, handling, and application. As a senior application scientist, I am confident that a thorough understanding of the concepts presented herein will empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- Aaron Chemistry. Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]-. [URL: https://www.aaron-chemistry.com/products/details/AR000OTC]
- SynHet. 3-Chloro-2-(methoxymethoxy)phenylboronic acid. [URL: https://www.synhet.com/product/cas-1256355-47-1]
- AOBChem. (3-chloro-2-(methoxymethoxy)phenyl)boronic acid 1256355-47-1. [URL: https://www.aobchem.com/product/3-chloro-2-methoxymethoxy-phenyl-boronic-acid-1256355-47-1.html]
- Mol-Instincts. Cas no 1256355-47-1 (3-Chloro-2-(methoxymethoxy)phenylboronic acid). [URL: https://www.mol-instincts.com/cas-no/1256355-47-1.html]
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/mom-protecting-group-mom-protection-deprotection-mechanism/]
- Combi-Blocks, Inc. (2023). Safety Data Sheet: 3-Chloro-2-(methoxymethoxy)phenylboronic acid. [URL: https://www.combi-blocks.com/cgi-bin/find.cgi?FA-1937]
- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [URL: https://www.adichemistry.com/protective-groups/hydroxyl/mom-ether.html]
- ChemTalk. Protecting Groups in Organic Synthesis. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/5%3A_Protecting_Groups]
- Wikipedia. Methoxymethyl ether. [URL: https://en.wikipedia.org/wiki/Methoxymethyl_ether]
- Barnes, D. M., et al. (2009). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Organic letters, 11(2), 273–275. [URL: https://www.researchgate.net/publication/23769151_A_facile_method_for_the_rapid_and_selective_deprotection_of_methoxymethyl_MOM_ethers]
- Sigma-Aldrich. 3-(Methoxymethoxy)phenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/703669]
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-salon/2004/05-1]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Sigma-Aldrich. 3-Chloro-2-(methoxymethoxy)phenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/com448618152]
Sources
- 1. NMR Database for Faster Structural Data | CAS [cas.org]
- 2. scbt.com [scbt.com]
- 3. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2-(methoxymethoxy)phenylboronic acid [synhet.com]
- 5. 3-(Methoxymethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
